molecular formula C8H13N3O B15251010 5-(Hydrazinylmethyl)-2-methoxy-3-methylpyridine

5-(Hydrazinylmethyl)-2-methoxy-3-methylpyridine

Katalognummer: B15251010
Molekulargewicht: 167.21 g/mol
InChI-Schlüssel: UOTNXXGROVREKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Hydrazinylmethyl)-2-methoxy-3-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydrazinylmethyl)-2-methoxy-3-methylpyridine typically involves the reaction of 2-methoxy-3-methylpyridine with hydrazine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

2-methoxy-3-methylpyridine+hydrazineThis compound\text{2-methoxy-3-methylpyridine} + \text{hydrazine} \rightarrow \text{this compound} 2-methoxy-3-methylpyridine+hydrazine→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Hydrazinylmethyl)-2-methoxy-3-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Wissenschaftliche Forschungsanwendungen

5-(Hydrazinylmethyl)-2-methoxy-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-microbial agents.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 5-(Hydrazinylmethyl)-2-methoxy-3-methylpyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The hydrazine moiety is known to form covalent bonds with certain biomolecules, which can result in the modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-3-methylpyridine: Lacks the hydrazine moiety, making it less reactive in certain chemical reactions.

    5-(Hydrazinylmethyl)pyridine: Similar structure but without the methoxy group, affecting its solubility and reactivity.

    2-Methoxy-5-methylpyridine: Different position of the methyl group, leading to different chemical properties.

Uniqueness

5-(Hydrazinylmethyl)-2-methoxy-3-methylpyridine is unique due to the presence of both the methoxy and hydrazine functional groups

Eigenschaften

Molekularformel

C8H13N3O

Molekulargewicht

167.21 g/mol

IUPAC-Name

(6-methoxy-5-methylpyridin-3-yl)methylhydrazine

InChI

InChI=1S/C8H13N3O/c1-6-3-7(5-11-9)4-10-8(6)12-2/h3-4,11H,5,9H2,1-2H3

InChI-Schlüssel

UOTNXXGROVREKL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1OC)CNN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.